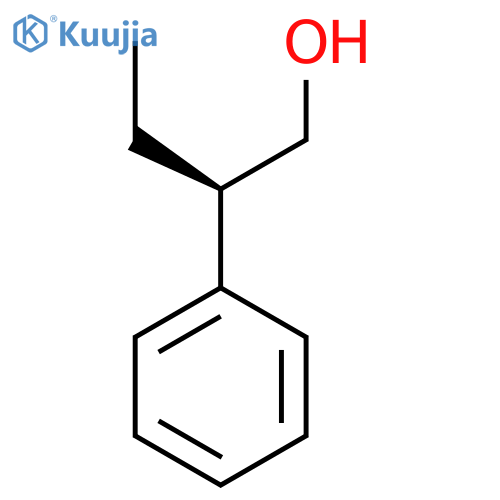Cas no 16460-75-6 ((R)-2-Phenylbutan-1-ol)

(R)-2-Phenylbutan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-2-Phenyl-1-butanol
- (R)-2-PHENYLBUTAN-1-OL
- (R)-1-Phenyl-2-butanol
- (2R)-1-Phenyl-2-butanol
- [R,(-)]-2-Phenyl-1-butanol
- [(R)-2-Hydroxybutyl]benzene
- [R,(-)]-β-Ethylphenethyl alcohol
- (r)-2-phenyl-butan-1-ol
- (R)-(-)-2-phenylbutanol
- (A+/-)-2-phenyl-butan-1-ol
- DNHNBMQCHKKDNI-VIFPVBQESA-N
- (R)-2-Phenylbutan-1-ol
-
- インチ: 1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1
- InChIKey: DNHNBMQCHKKDNI-VIFPVBQESA-N
- SMILES: OC[C@@H](C1C=CC=CC=1)CC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 95
- トポロジー分子極性表面積: 20.2
- XLogP3: 2.2
(R)-2-Phenylbutan-1-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019137008-250mg |
(R)-2-Phenylbutan-1-ol |
16460-75-6 | 95% | 250mg |
189.00 USD | 2021-06-16 | |
| Crysdot LLC | CD12135642-1g |
(R)-2-Phenylbutan-1-ol |
16460-75-6 | 95+% | 1g |
$412 | 2024-07-24 | |
| Alichem | A019137008-1g |
(R)-2-Phenylbutan-1-ol |
16460-75-6 | 95% | 1g |
438.00 USD | 2021-06-16 |
(R)-2-Phenylbutan-1-ol 関連文献
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
(R)-2-Phenylbutan-1-olに関する追加情報
Chemical Profile of (R)-2-Phenylbutan-1-ol (CAS No. 16460-75-6)
The compound (R)-2-Phenylbutan-1-ol, identified by its Chemical Abstracts Service Number (CAS No.) 16460-75-6, is a significant molecule in the field of chiral chemistry and pharmaceutical research. This optically active alcohol belongs to the class of secondary alcohols and features a phenyl group attached to a butyl chain, making it a versatile intermediate in organic synthesis. Its stereochemistry, specifically the (R) configuration, plays a crucial role in its biological activity and potential applications in drug development.
In recent years, there has been growing interest in the synthesis and application of chiral alcohols like (R)-2-Phenylbutan-1-ol due to their importance in creating enantiomerically pure pharmaceuticals. The (R) configuration often confers specific biological activities, making it a valuable building block for medicinal chemists. The compound's structural features allow for modifications that can enhance its pharmacological properties, making it a candidate for various therapeutic applications.
One of the most compelling aspects of (R)-2-Phenylbutan-1-ol is its utility as a precursor in the synthesis of more complex molecules. For instance, it can be used to prepare derivatives that exhibit interesting biological activities. Researchers have explored its potential in developing novel ligands for enzymes and receptors, which could lead to the discovery of new drugs targeting various diseases. The phenyl group provides a hydrophobic anchor, while the butyl chain offers flexibility, allowing for fine-tuning of interactions with biological targets.
Recent studies have highlighted the role of secondary alcohols in drug design, particularly those with chiral centers. (R)-2-Phenylbutan-1-ol has been investigated for its potential as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ability to introduce diverse functional groups while maintaining enantiopurity makes this compound particularly valuable. Advances in asymmetric synthesis have enabled more efficient and scalable production methods for such chiral alcohols, reducing costs and improving accessibility for research and industrial applications.
The pharmacological profile of (R)-2-Phenylbutan-1-ol has also been explored in contexts beyond traditional drug development. Its structural motif has been found to be relevant in designing molecules that interact with specific biological pathways. For example, derivatives of this compound have shown promise as modulators of neurotransmitter systems, suggesting potential applications in neuropharmacology. The precise stereochemistry of the (R) configuration is critical here, as it determines how the molecule interacts with biological receptors and enzymes.
In addition to its pharmaceutical applications, (R)-2-Phenylbutan-1-ol finds utility in materials science and chemical research. Its unique structure makes it a useful scaffold for developing novel materials with specific properties. Researchers have utilized this compound to create polymers and coatings with enhanced performance characteristics. The ability to functionalize both the phenyl ring and the butyl chain allows for significant structural diversity, enabling tailored materials with desired functionalities.
The synthesis of (R)-2-Phenylbutan-1-ol has been optimized through various methods, including enzymatic resolution and asymmetric hydrogenation. These techniques allow for high enantiomeric excesses and yields, making large-scale production feasible. The growing demand for enantiomerically pure compounds has spurred innovation in synthetic methodologies, ensuring that researchers have access to high-quality starting materials for their investigations.
Future research directions may explore new derivatives of (R)-2-Phenylbutan-1-ol with enhanced bioactivity or improved pharmacokinetic properties. Computational modeling and high-throughput screening techniques are being employed to identify promising candidates rapidly. These approaches will accelerate the discovery process and help translate basic research into tangible therapeutic outcomes.
In summary, (R)-2-Phenylbutan-1-ol (CAS No. 16460-75-6) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its chiral nature and structural versatility make it an invaluable tool for synthetic chemists and medicinal researchers alike. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly important role in advancing scientific knowledge and developing new technologies.
16460-75-6 ((R)-2-Phenylbutan-1-ol) Related Products
- 1805699-59-5(NC(=O)c1ccc(O)c2[nH]cnc12)
- 2228841-58-3(4,4-difluoro-1-(5-methylpyridin-3-yl)cyclohexane-1-carboxylic acid)
- 927209-09-4(3-(2-chlorophenyl)-1H-indazol-6-amine)
- 2287316-11-2([3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
- 953916-58-0(2-(naphthalen-2-yloxy)-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)acetamide)
- 17285-34-6(trichloropyridazin-4-amine)
- 2024278-93-9(1-(2-Azidoethyl)-4,4-difluoropiperidine)
- 1695999-69-9(2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine)
- 194930-00-2((S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6))
- 1500204-47-6(N-(2-methylpyridin-4-yl)methylhydroxylamine)




